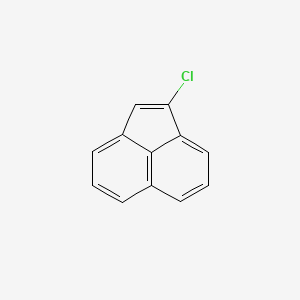
1-Chloroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroacenaphthylene is an aromatic compound with the molecular formula C12H7Cl. It is a derivative of acenaphthylene, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloroacenaphthylene can be synthesized through various methods. One common approach involves the chlorination of acenaphthylene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloroacenaphthylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acenaphthenequinone using oxidizing agents such as potassium permanganate (KMnO).
Reduction: Reduction of this compound can yield acenaphthylene using reducing agents like zinc dust in ethanol.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO), acidic or basic medium.
Reduction: Zinc dust, ethanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH), in solvents like methanol.
Major Products Formed:
Oxidation: Acenaphthenequinone.
Reduction: Acenaphthylene.
Substitution: Various substituted acenaphthylenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloroacenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Material Science: The compound is utilized in the design of organic semiconductors and other electronic materials. Its π-conjugated system contributes to the electronic properties of these materials.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-chloroacenaphthylene in chemical reactions involves the interaction of its aromatic ring and the chlorine substituent. The chlorine atom can participate in electrophilic aromatic substitution reactions, where it can be replaced by other groups. The π-conjugated system of the acenaphthylene ring also plays a crucial role in its reactivity, influencing the stability and reactivity of intermediates formed during reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromoacenaphthylene: Similar in structure but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions.
Acenaphthylene: The parent compound without any halogen substituents. It is less reactive in substitution reactions compared to its halogenated derivatives.
1-Chloronaphthalene: Another chlorinated aromatic compound, but with a different ring structure. It has different reactivity and applications compared to 1-chloroacenaphthylene.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct reactivity and properties. Its applications in material science and organic synthesis highlight its versatility and importance in various fields.
Eigenschaften
CAS-Nummer |
65726-91-2 |
|---|---|
Molekularformel |
C12H7Cl |
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
1-chloroacenaphthylene |
InChI |
InChI=1S/C12H7Cl/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-7H |
InChI-Schlüssel |
IUOZUYUGGOKLEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


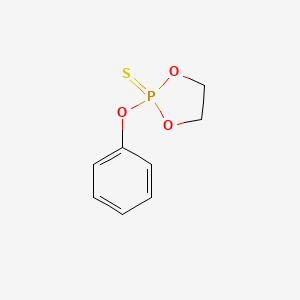
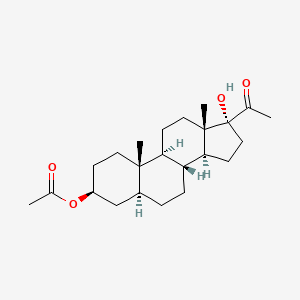

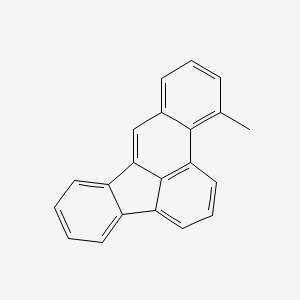
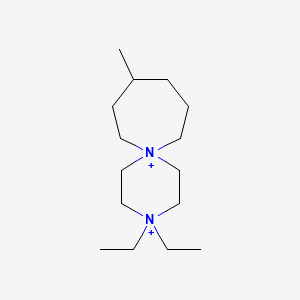
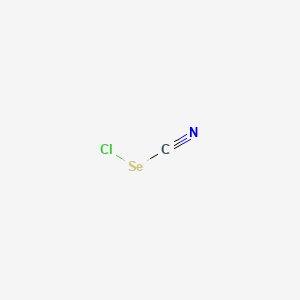
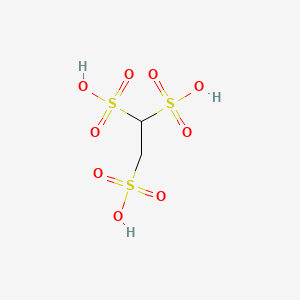
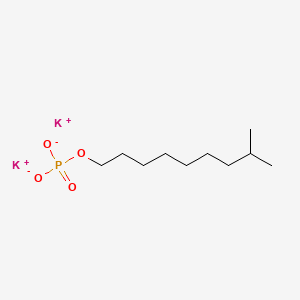
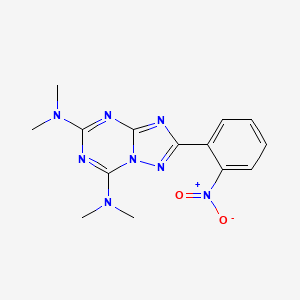

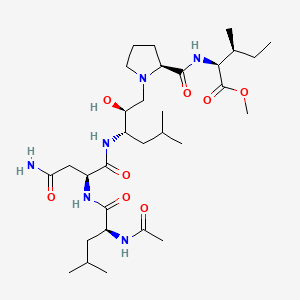
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


